

An In-depth Technical Guide to 4-Chloro-3-nitrophenol

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Compound of Interest

Compound Name: 4-Chloro-3-nitrophenol

Cat. No.: B1362549

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Chloro-3-nitrophenol**, including its chemical identity, synthesis, and significant biochemical interactions. The information is tailored for professionals in research and drug development, with a focus on detailed experimental protocols and data presentation.

Chemical Identification and Properties

4-Chloro-3-nitrophenol is a substituted aromatic compound with the chemical formula $C_6H_4ClNO_3$. It is recognized by the Chemical Abstracts Service (CAS) with the number 610-78-6.^{[1][2]}

Table 1: Chemical Identifiers and Synonyms

Identifier Type	Value
CAS Number	610-78-6[1][2]
Molecular Formula	C ₆ H ₄ ClNO ₃ [1]
Molecular Weight	173.55 g/mol [2]
IUPAC Name	4-Chloro-3-nitrophenol[3][4]
Synonyms	Phenol, 4-chloro-3-nitro-[4]
2-Chloro-5-hydroxynitrobenzene	
3-Nitro-4-chlorophenol	
p-Chloro-m-nitrophenol	

Table 2: Physical and Chemical Properties

Property	Value
Melting Point	124.5-130.5 °C[3]
Appearance	Yellow to brown crystals or powder[3]
Solubility	Soluble in hot water and alcohols.

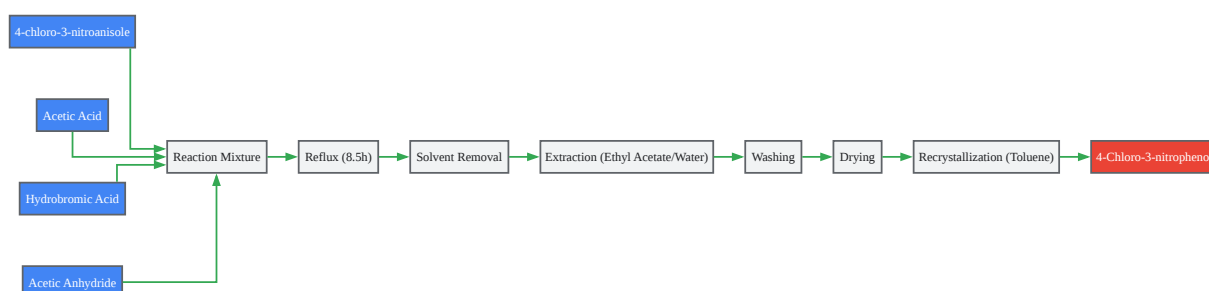
Synthesis Protocol

A common method for the synthesis of **4-Chloro-3-nitrophenol** involves the demethylation of 4-chloro-3-nitroanisole. The following protocol is adapted from established chemical synthesis literature.[5]

Experimental Protocol: Synthesis of **4-Chloro-3-nitrophenol**[5]

- **Reaction Setup:** In a round-bottom flask, combine 20 g of 4-chloro-3-nitroanisole, 67 ml of acetic acid, and 83 ml of 47% (w/w) hydrobromic acid.
- **Addition of Reagent:** Carefully add 50 ml of acetic anhydride to the mixture.

- Reflux: Heat the mixture to reflux and maintain for 8.5 hours.
- Solvent Removal: After the reaction is complete, remove the solvent by distillation under reduced pressure.
- Extraction: To the residue, add 300 ml of ethyl acetate and 500 ml of water. Separate the organic layer.
- Washing: Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution, water, and a saturated aqueous sodium chloride solution.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Remove the solvent by distillation under reduced pressure. Recrystallize the resulting solid from toluene.
- Final Product: This process yields **4-chloro-3-nitrophenol** as a crystalline solid.



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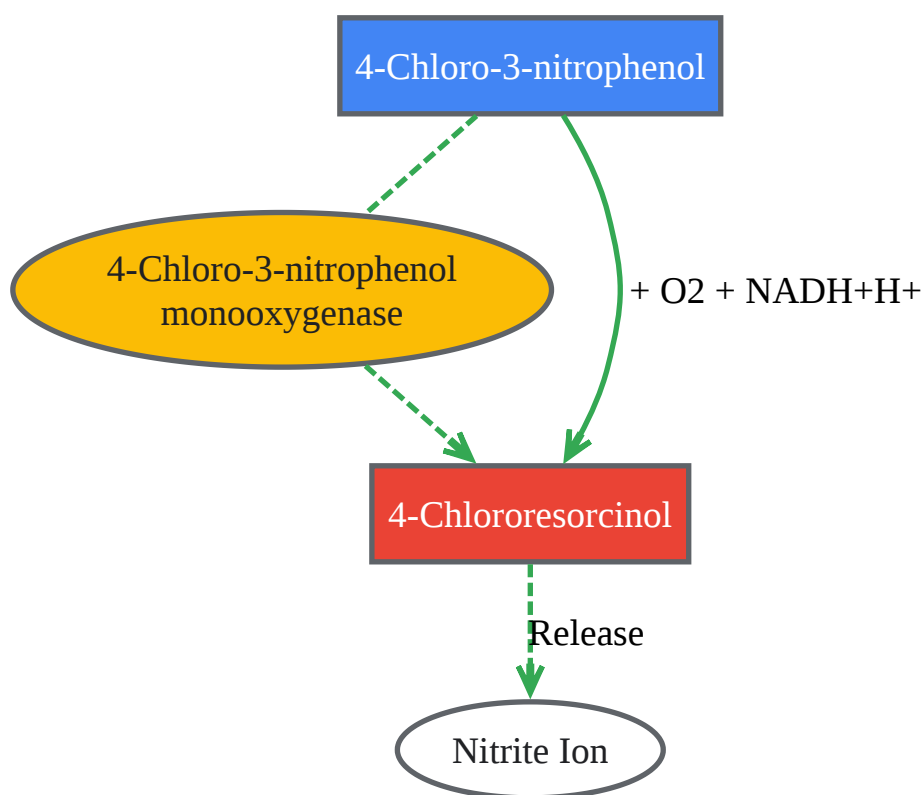
Caption: Synthesis workflow for **4-Chloro-3-nitrophenol**.

Biodegradation by Pseudomonas sp. JHN

A significant area of research for **4-Chloro-3-nitrophenol** is its biodegradation by soil bacteria. The bacterium *Pseudomonas* sp. JHN has been shown to utilize this compound as a sole source of carbon and energy.[6] This process involves an initial monooxygenase-catalyzed step.

Biodegradation Pathway

The degradation is initiated by a **4-chloro-3-nitrophenol** monooxygenase, which converts the parent compound into 4-chlororesorcinol with the release of a nitrite ion.[6] 4-chlororesorcinol is the major metabolite in this pathway.[6]



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Caption: Biodegradation of **4-Chloro-3-nitrophenol** by *Pseudomonas* sp. JHN.

Experimental Protocol: Biodegradation Assay

The following protocol outlines the general steps for assessing the biodegradation of **4-Chloro-3-nitrophenol** by *Pseudomonas* sp. JHN.

- Culture Preparation:
 - Prepare a minimal salt medium.
 - Inoculate with *Pseudomonas* sp. JHN.
 - Use **4-Chloro-3-nitrophenol** as the sole carbon source to induce the degradative enzymes.
 - Incubate the culture under appropriate conditions of temperature and agitation.
- Biodegradation Monitoring:
 - At regular time intervals, withdraw aliquots of the culture.
 - Separate the bacterial cells from the supernatant by centrifugation.
 - Analyze the supernatant for the disappearance of **4-Chloro-3-nitrophenol** and the appearance of metabolites.
- Metabolite Identification (GC-MS Analysis):
 - Sample Preparation: Acidify the supernatant and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extract over anhydrous sodium sulfate and concentrate it.
 - GC-MS Conditions:
 - Column: Use a non-polar or semi-polar capillary column suitable for separating phenolic compounds.
 - Carrier Gas: Helium at a constant flow rate.
 - Temperature Program: An initial oven temperature held for a few minutes, followed by a ramp to a final temperature to ensure separation of all components.

- Mass Spectrometer: Operate in electron impact (EI) mode. Scan a mass range appropriate for the expected parent compound and metabolites (e.g., 50-300 amu).
- Data Analysis: Identify 4-chlororesorcinol by comparing its mass spectrum and retention time to that of an authentic standard.

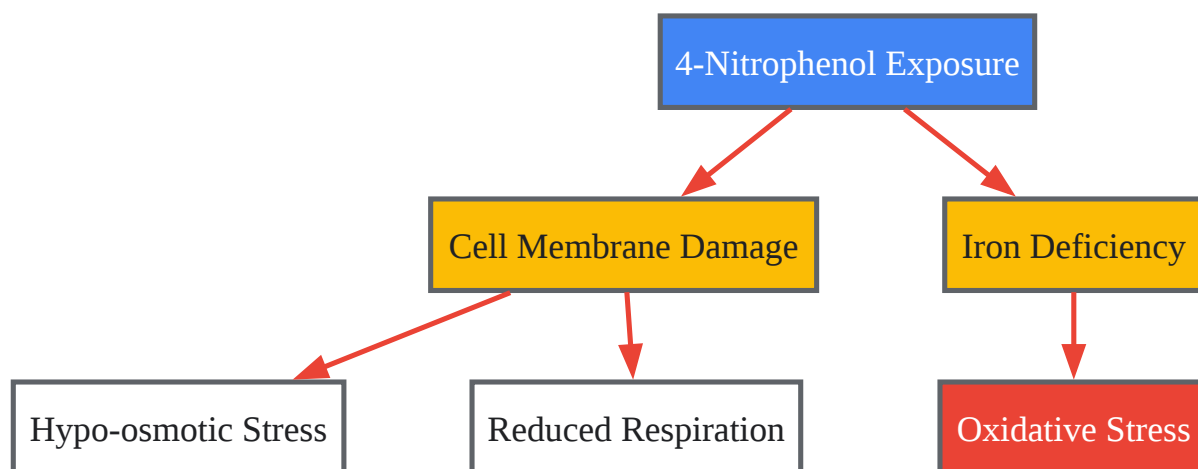
Toxicological Profile

The toxicological data for **4-Chloro-3-nitrophenol** is primarily based on standardized hazard classifications. Information on its specific interactions with cellular signaling pathways relevant to drug development is limited. However, studies on structurally similar compounds, such as 4-nitrophenol, can provide insights into potential mechanisms of toxicity.

Table 3: GHS Hazard Classifications for **4-Chloro-3-nitrophenol**

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	Harmful if swallowed.[7]
Acute Toxicity, Dermal	4	Harmful in contact with skin.[7]
Skin Corrosion/Irritation	2	Causes skin irritation.[7]
Serious Eye Damage/Eye Irritation	2	Causes serious eye irritation. [7]

Toxicogenomic studies on 4-nitrophenol in yeast have shown that it can cause damage to cell membranes, leading to hypo-osmotic stress and reduced respiration.[8] It has also been implicated in causing iron deficiency within the cells.[8] These findings suggest that **4-Chloro-3-nitrophenol** might exert its toxicity through similar mechanisms, including membrane disruption and induction of oxidative stress.



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Caption: Potential toxicological pathway based on 4-nitrophenol studies.

Conclusion

This technical guide provides essential information on **4-Chloro-3-nitrophenol** for researchers and professionals in drug development. The detailed protocols for its synthesis and biodegradation analysis, along with a summary of its known properties and potential toxicological mechanisms, serve as a valuable resource for further investigation and application of this compound. The biodegradation pathway, in particular, highlights a key area of scientific interest with environmental and biotechnological implications. Further research is warranted to elucidate its specific interactions with mammalian cellular pathways to better understand its potential as a pharmacological agent or a toxicological concern.

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